molecular formula C10H13ClFNO B1440248 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride CAS No. 1197529-20-6

7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Cat. No.: B1440248
CAS No.: 1197529-20-6
M. Wt: 217.67 g/mol
InChI Key: USYCSDWPLQFWAU-UHFFFAOYSA-N
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Description

7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a fluorinated heterocyclic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxepine ring system with a fluorine atom at the 7-position and an amine group at the 5-position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves multiple steps, starting with the construction of the benzoxepine core One common approach is the cyclization of a suitable precursor, such as a dihydrobenzoxepin derivative, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate the interactions between fluorinated molecules and biological targets.

Medicine: In the field of medicine, this compound may have potential therapeutic applications. Its structural similarity to other biologically active compounds suggests that it could be explored for use in drug development.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties conferred by the presence of the fluorine atom.

Mechanism of Action

The mechanism by which 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The fluorine atom can influence the compound's binding affinity and selectivity towards biological targets, potentially leading to unique pharmacological properties.

Comparison with Similar Compounds

  • 2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

  • 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-3-amine hydrochloride

Uniqueness: 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is unique due to the presence of the fluorine atom at the 7-position, which can significantly alter its chemical and biological properties compared to similar compounds without fluorination.

Properties

IUPAC Name

7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYCSDWPLQFWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC(=C2)F)OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197529-20-6
Record name 7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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